molecular formula C3H4ClN3 B176853 3-Chloro-1H-pyrazol-4-amine CAS No. 103286-54-0

3-Chloro-1H-pyrazol-4-amine

Cat. No.: B176853
CAS No.: 103286-54-0
M. Wt: 117.54 g/mol
InChI Key: CHWZUWDRNLWSPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1H-pyrazol-4-amine is a heterocyclic compound with the molecular formula C3H4ClN3. It is a derivative of pyrazole, a five-membered ring containing two adjacent nitrogen atoms.

Mechanism of Action

Target of Action

3-Chloro-1H-pyrazol-4-amine is a pyrazole derivative, a class of compounds known for their diverse pharmacological effects Pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities , suggesting that their targets may be associated with the life cycle or metabolic pathways of these parasites.

Mode of Action

It is suggested that the compound interacts with its targets, leading to changes that inhibit the growth or survival of the parasites

Biochemical Pathways

Given its antileishmanial and antimalarial activities , it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and proliferation of Leishmania and Plasmodium species.

Pharmacokinetics

Its molecular weight (11754 g/mol) suggests that it may have favorable absorption and distribution characteristics. The impact of these properties on the compound’s bioavailability is subject to further investigation.

Result of Action

Given its reported antileishmanial and antimalarial activities , it can be inferred that the compound may induce changes at the molecular and cellular levels that inhibit the growth or survival of the parasites.

Biochemical Analysis

Biochemical Properties

Pyrazole derivatives, which include 3-Chloro-1H-pyrazol-4-amine, are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Pyrazole derivatives have been reported to exhibit diverse pharmacological effects, including antileishmanial and antimalarial activities . These effects suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Pyrazole compounds are known to exhibit tautomerism, a phenomenon that may influence their reactivity and thus their interactions at the molecular level . This could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound is stored in a refrigerator, suggesting that it may require specific storage conditions to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-1H-pyrazol-4-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chloro-1H-pyrazole with ammonia or amines can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

3-Chloro-1H-pyrazol-4-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1H-pyrazol-4-amine
  • 3-Iodo-1H-pyrazol-4-amine
  • 3-Fluoro-1H-pyrazol-4-amine

Uniqueness

3-Chloro-1H-pyrazol-4-amine is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative often exhibits different reactivity patterns and biological activities .

Properties

IUPAC Name

5-chloro-1H-pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClN3/c4-3-2(5)1-6-7-3/h1H,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWZUWDRNLWSPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40276141
Record name 5-chloro-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103286-54-0
Record name 3-Chloro-1H-pyrazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103286-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-chloro-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-1H-pyrazol-4-amine
Reactant of Route 2
3-Chloro-1H-pyrazol-4-amine
Reactant of Route 3
3-Chloro-1H-pyrazol-4-amine
Reactant of Route 4
3-Chloro-1H-pyrazol-4-amine
Reactant of Route 5
3-Chloro-1H-pyrazol-4-amine
Reactant of Route 6
3-Chloro-1H-pyrazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.